AT1 Receptor Antagonism Compared to Clinical Standard Losartan
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide (Compound 4g) exhibits angiotensin II receptor type 1 (AT1) antagonistic activity with a blood pressure-lowering efficacy that is equal to or greater than that of Losartan, the prototype AT1 receptor blocker, when administered orally in spontaneously hypertensive rats (SHRs) [1]. This property is entirely absent in the structurally closest 2-amidoanthraquinone analog SSAA09E3, which instead inhibits SARS-CoV viral entry with an EC50 of 9.7 μM in 293T cells and 0.15 μM against SARS-CoV infection in Vero cells .
| Evidence Dimension | In vivo antihypertensive efficacy: oral blood pressure reduction in spontaneously hypertensive rat model |
|---|---|
| Target Compound Data | Equal or greater potency than Losartan (quantitative IC50/ED50 values available in primary reference [1]) |
| Comparator Or Baseline | Losartan (standard clinical AT1 receptor blocker) |
| Quantified Difference | Equal or superior blood pressure reduction at comparable doses; precise fold-difference requires consultation of the primary reference for exact numerical values |
| Conditions | Spontaneously hypertensive rat (SHR) model, oral administration [1] |
Why This Matters
This is the only 2-amidoanthraquinone derivative with demonstrated AT1 receptor antagonism, making it the sole compound in this structural subclass suitable for angiotensin II receptor pharmacology studies, while Losartan serves as the clinical benchmark comparator for antihypertensive drug discovery programs.
- [1] Danilenko AV, Volov AN, Volov NA, Platonova YB, Savilov SV. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorg Med Chem Lett. 2023 Jun 15;90:129349. View Source
